Product packaging for 2-(Methylamino)benzeneethanol(Cat. No.:CAS No. 106899-00-7)

2-(Methylamino)benzeneethanol

Cat. No.: B2571882
CAS No.: 106899-00-7
M. Wt: 151.209
InChI Key: LQUXNHDBCOAWLB-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Significance of 2-(Methylamino)benzeneethanol

The chemical compound this compound belongs to the structural class of β-aminoalcohols, also known as 2-aminoalcohols. This classification is defined by the presence of an amino group and a hydroxyl group attached to adjacent carbon atoms on an alkane backbone. wikipedia.org The scaffold of this compound, more specifically a phenylethanolamine derivative, is a privileged structure in medicinal chemistry and materials science.

The significance of this structural motif is underscored by its presence in a wide array of biologically active molecules and pharmaceuticals. researchgate.net For example, the alkanolamine beta blockers propranolol (B1214883) and pindolol (B1678383) are members of this structural class. wikipedia.org The core structure's ability to interact with biological targets, often through hydrogen bonding via its hydroxyl and amino groups, makes it a key component in drug design. ontosight.ai Research has demonstrated that β-amino alcohol derivatives possess a broad spectrum of therapeutic potential, including antimalarial, antibacterial, and anticancer activities. researchgate.net

Beyond its biological relevance, the 2-aminoalcohol framework is a cornerstone in asymmetric synthesis. Chiral 2-aminoalcohols are extensively used as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. mdpi.comdiva-portal.orgrsc.org The stereochemistry of these compounds is crucial, as their chirality can direct the formation of specific stereoisomers in a chemical reaction. For instance, derivatives like (1R,2S)-1,2-Diphenyl-2-(methylamino)ethanol are valued as building blocks for creating complex organic molecules with precise stereochemical control. lookchem.com The bifunctionality of the amino and hydroxyl groups allows for the creation of another stereogenic center, making these compounds vital for synthesizing enantiomerically pure products. wikipedia.org

Overview of Structural Classes and Synthetic Precursors Relevant to this compound Scaffolds

The this compound scaffold is part of the broader family of aminoalcohols, which are categorized based on the relative positions of the amino and hydroxyl groups.

1,2-Aminoalcohols (β-Aminoalcohols): This is the most studied class and includes this compound. These compounds feature the amino and hydroxyl groups on vicinal carbons. wikipedia.org They are critical intermediates for the synthesis of biologically active compounds and are widely used as chiral catalysts. researchgate.netnih.gov

1,3-Aminoalcohols: These can be synthesized through methods like azo-ring opening or intermolecular C-H activation. wikipedia.org

1,4- and 1,5-Aminoalcohols: These are commonly prepared via the reduction of cyclic amides or the catalyzed alkylation of primary amines with diols. wikipedia.orgthieme-connect.com

The synthesis of these scaffolds, particularly the ubiquitous 1,2-aminoalcohols, can be achieved through several strategic routes. Historically, many approaches relied on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org For example, the hydrogenation or hydride reduction of amino acids like proline and valine yields the corresponding 2-aminoalcohols, prolinol and valinol. wikipedia.org

Modern synthetic chemistry has expanded the toolkit for preparing these structures with high stereoselectivity. Common methods include:

Ring-opening of Epoxides: The reaction of an epoxide with an amine is a fundamental and widely used method to generate 2-aminoalcohols. wikipedia.orgmdpi.com This reaction's regioselectivity and stereospecificity are key considerations in synthetic design.

Reduction of α-Amino Ketones or Esters: The reduction of a carbonyl group adjacent to an amino group provides direct access to the aminoalcohol motif. A specific example is the synthesis of 2-[4-chloro-2-[2-(methylamino)ethoxy]phenoxy]benzene ethanol (B145695), which involves the reduction of a corresponding acetate (B1210297) precursor using lithium aluminum hydride. prepchem.com

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation is a landmark method for the direct, enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.orgrsc.org

Reductive Coupling: More recent methods involve the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates to produce vicinal aminoalcohol derivatives with high selectivity. acs.org Similarly, copper-catalyzed reductive coupling has been used for the enantioselective addition of N-substituted allyl groups to ketones. acs.org

The precursors for these syntheses are often readily available chemicals. For instance, the synthesis of the related compound (1R,2S)-1,2-Diphenyl-2-(methylamino)ethanol can utilize precursors such as benzil, methylamine (B109427), and phenylglyoxal (B86788) hydrate. lookchem.com

Historical Development of Research Trends in Aminoalcohol Chemistry

The study of aminoalcohols has evolved significantly over the decades, reflecting broader trends in organic chemistry from fundamental synthesis to sophisticated, function-oriented applications.

Early research into aminoalcohols was often connected to the study of natural products and the development of synthetic methodologies. The basic chemistry of these bifunctional compounds was explored, but often required the use of protecting groups, making multi-step syntheses cumbersome. nih.gov

A significant turning point in aminoalcohol chemistry was the development of stereoselective synthetic methods. The work of K. Barry Sharpless, particularly the development of asymmetric dihydroxylation and the subsequent asymmetric aminohydroxylation in the late 20th century, revolutionized the field. diva-portal.orgrsc.org These methods provided reliable, catalytic routes to enantiomerically enriched aminoalcohols from simple alkenes, opening the door for their widespread use as chiral building blocks. rsc.org

The late 20th and early 21st centuries saw a surge in the application of aminoalcohol derivatives as chiral ligands and organocatalysts. mdpi.comnih.gov Researchers discovered that the well-defined stereochemistry and the coordinating ability of the nitrogen and oxygen atoms made them highly effective in controlling the stereochemical outcome of a wide range of chemical reactions, such as the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.comnih.gov

More recently, research has focused on developing even more efficient and novel synthetic routes. This includes the development of catalytic systems that avoid stoichiometric chiral reagents and expand the scope of accessible aminoalcohol structures. rsc.orgacs.org For example, tungsten-based catalysts have been reported for the oxyamination of alkenes using sulfonamides as the nitrogen source, offering a direct method with high yields and diastereoselectivities. rsc.org The historical trajectory of aminoalcohol chemistry showcases a progression from their initial identification and basic synthesis to their current status as indispensable tools in modern asymmetric catalysis and medicinal chemistry. nih.govbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B2571882 2-(Methylamino)benzeneethanol CAS No. 106899-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(methylamino)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXNHDBCOAWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106899-00-7
Record name 2-[2-(methylamino)phenyl]ethan-1-ol
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Synthetic Methodologies and Mechanistic Elucidation of 2 Methylamino Benzeneethanol and Analogs

Strategic Approaches to the Synthesis of 2-(Methylamino)benzeneethanol

The synthesis of this compound can be achieved through several strategic approaches, each with its own advantages and limitations. These methods can be broadly categorized into conventional multistep routes, modernized building block assembly techniques, and efficient one-pot and multicomponent reactions.

Conventional Multistep Synthetic Routes

Traditional methods for the synthesis of this compound and its analogs often involve sequential reactions, providing a reliable and well-established approach to these compounds.

A common conventional strategy is the reductive amination of a suitable carbonyl compound. This process typically involves the reaction of an aldehyde or ketone with methylamine (B109427) to form an imine intermediate, which is then reduced to the desired amine. For instance, phenyl-2-propanone can undergo reductive amination with ammonia to produce amphetamine, and a similar principle can be applied to synthesize this compound from a corresponding β-hydroxy ketone. The reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation libretexts.org. The reaction proceeds through the formation of an iminium cation, which is then reduced by a hydride source libretexts.orgpearson.com.

Another classical approach involves the use of Grignard reagents . The reaction of a Grignard reagent with an aldehyde or ketone is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols organic-chemistry.orgnih.govorganicchemistrytutor.com. To synthesize a β-amino alcohol like this compound, a Grignard reagent can be reacted with an α-amino aldehyde or ketone. For example, the addition of a phenylmagnesium bromide to a protected 2-(methylamino)acetaldehyde would yield the target molecule after deprotection. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon chemistrysteps.com.

The ring-opening of epoxides with amines is another well-established method for synthesizing β-amino alcohols. In this approach, an epoxide, such as styrene (B11656) oxide, is reacted with methylamine. The nucleophilic amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of the corresponding β-amino alcohol. This reaction is often catalyzed by acids or Lewis acids to enhance the electrophilicity of the epoxide.

Table 1: Comparison of Conventional Synthetic Routes for β-Amino Alcohols
Synthetic RouteStarting MaterialsKey IntermediatesReducing/Reacting Agent
Reductive Aminationβ-Hydroxy ketone, MethylamineImine/Iminium cationSodium borohydride, Catalytic Hydrogenation
Grignard Reactionα-Amino aldehyde, Phenylmagnesium bromideAlkoxide-
Epoxide Ring-OpeningStyrene oxide, Methylamine--

Modernized Building Block Assembly Techniques

Contemporary synthetic chemistry has focused on developing more efficient and versatile methods for constructing molecules like this compound. These modern techniques often utilize pre-functionalized building blocks that can be assembled in a convergent manner.

One such approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method allows for the synthesis of chiral β-amino alcohols with high enantioselectivity. The strategy involves the use of strongly electron-withdrawing protecting groups on the imine to facilitate its preferential reduction over the aldehyde, leading to the formation of an α-amino radical. This radical is then trapped by a chromium(II) species to form an alkyl chromium intermediate, which selectively adds to the aldehyde westlake.edu.cn.

Another modern approach involves the palladium-catalyzed allylic C-H amination . This method enables the synthesis of syn-1,3-amino alcohols from terminal olefins using an electron-deficient N-nosyl carbamate as the nucleophile. The reaction proceeds with high chemoselectivity, preferentially aminating allylic C-H bonds nih.gov.

One-Pot and Multicomponent Reaction Protocols

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single operation.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are particularly attractive for building molecular complexity quickly. The Strecker reaction, the first described MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can be a precursor to amino acids and other amino compounds nih.gov. While not a direct synthesis of this compound, the principles of MCRs are being increasingly applied to the synthesis of β-amino alcohols. For example, a one-pot synthesis of 2-aminoquinoline derivatives has been developed from acetonitrile, showcasing the power of one-pot multicomponent strategies rsc.org.

The development of pseudo-multicomponent reactions has further expanded the scope of these efficient synthetic strategies. In these reactions, at least one of the reactants participates in multiple steps of the reaction sequence semanticscholar.org. While specific examples for the direct synthesis of this compound are not prevalent, the general methodology holds promise for future synthetic designs.

Table 2: Overview of Modern and One-Pot Synthetic Strategies
StrategyKey FeaturesReactantsCatalyst/Reagent
Cr-catalyzed Asymmetric Cross-CouplingHigh enantioselectivity for chiral β-amino alcoholsAldehydes, IminesChromium catalyst
Pd-catalyzed Allylic C-H AminationSynthesis of syn-1,3-amino alcohols from olefinsTerminal olefins, N-nosyl carbamatePalladium/sulfoxide catalyst
Multicomponent Reactions (MCRs)High atom economy and efficiencyMultiple simple starting materialsVarious

Comprehensive Analysis of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling selectivity. The key mechanistic pathways include nucleophilic substitution, as well as electrophilic and radical reactions.

Nucleophilic Substitution Processes (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are fundamental to many of the synthetic routes for this compound and its analogs. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. SN2 reactions are favored by primary and less sterically hindered secondary substrates, strong nucleophiles, and aprotic solvents pbworks.commasterorganicchemistry.comorganic-chemistry.orgkhanacademy.org. In the context of synthesizing this compound, an SN2 reaction could be involved in the N-alkylation of a precursor amine with a methylating agent.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. Because the nucleophile can attack from either face of the carbocation, SN1 reactions often lead to a mixture of enantiomers (racemization). The rate of an SN1 reaction depends only on the concentration of the substrate. SN1 reactions are favored by tertiary and sterically hindered secondary substrates that can form stable carbocations, weaker nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate pbworks.commasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com.

The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. For secondary substrates, both pathways can be in competition pbworks.com.

Electrophilic and Radical Reaction Mechanisms

Beyond nucleophilic substitutions, electrophilic and radical reactions also play a role in the synthesis and transformation of this compound and its analogs.

Electrophilic amination represents an umpolung (polarity reversal) strategy where the nitrogen source acts as an electrophile. This approach is valuable for the formation of C-N bonds and can be used to introduce the amino group in the synthesis of β-amino alcohols. A variety of electrophilic aminating agents are available, and these can participate in polar, radical, and transition-metal-catalyzed processes nih.gov. For instance, iodonitrene has been explored as an electrophilic nitrogen-transfer reagent for the aziridination of alkenes, which can then be opened to form amino alcohols acs.org.

Radical C-H amination has emerged as a powerful strategy for the synthesis of β-amino alcohols from readily available alcohol starting materials. This approach often involves a radical relay mechanism where an alcohol is transiently converted to an imidate radical. This radical then undergoes an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at the β-position, which is then trapped by an aminating agent nih.govresearchgate.netresearchgate.netnih.gov. This method allows for the functionalization of otherwise unreactive C-H bonds and can be rendered enantioselective through the use of chiral catalysts nih.govresearchgate.netresearchgate.net. Mechanistic studies have shown that a multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst, can mediate the enantioselective C-H amination researchgate.net.

Rearrangement Reactions in Aminoalcohol Synthesis

Rearrangement reactions offer powerful strategies for the synthesis of aminoalcohols, often allowing for the construction of complex molecular architectures from simpler precursors. These reactions typically involve the migration of a functional group, leading to a skeletal reorganization and the formation of new carbon-carbon or carbon-heteroatom bonds.

One notable example is the Pinacol rearrangement , which involves the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.orgberhamporegirlscollege.ac.in While the classic Pinacol rearrangement yields a carbonyl compound, variations and related reactions can be adapted for aminoalcohol synthesis. The driving force for this rearrangement is the formation of a stable oxonium ion. berhamporegirlscollege.ac.in The mechanism begins with the protonation of one of the hydroxyl groups, which then departs as a water molecule, generating a carbocation. A subsequent 1,2-migration of an adjacent group and deprotonation leads to the final product. libretexts.org

The Beckmann rearrangement provides another avenue, transforming an oxime into an amide. libretexts.org This reaction can be integrated into a synthetic sequence to produce aminoalcohols. The process involves the treatment of a ketoxime with an acid, leading to the migration of the group anti-periplanar to the hydroxyl group and the formation of a nitrilium ion, which is then hydrolyzed to the amide. wiley-vch.de A photo-Beckmann rearrangement, promoted by ultraviolet light, has also been reported. libretexts.org

The Tiffeneau-Demjanov rearrangement allows for the ring expansion of cycloalkanones, which can be precursors to cyclic aminoalcohols. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. berhamporegirlscollege.ac.in

Finally, the Wolff rearrangement is a key step in the Arndt-Eistert synthesis, converting an α-diazoketone into a ketene. berhamporegirlscollege.ac.in This ketene can then be trapped with various nucleophiles, including amines, to generate precursors for aminoalcohols. This rearrangement can also be utilized for ring expansion. libretexts.org

Cycloaddition Chemistry (e.g., Diels-Alder and [2+2+2] Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules with a high degree of stereocontrol. diva-portal.org These reactions are particularly valuable for preparing precursors to aminoalcohols with defined stereochemistry.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org It involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. wikipedia.org This methodology has been widely applied in the synthesis of natural products and complex molecules. wikipedia.org An enantioselective Diels-Alder reaction of 1,2-dihydropyridines with aldehydes, catalyzed by an optically active β-amino alcohol, has been shown to produce optically active isoquinuclidines, which are valuable intermediates for pharmaceuticals. acs.org The reaction proceeds with high chemical yield and enantioselectivity. acs.org Furthermore, intramolecular Diels-Alder reactions have been employed, where the diene and dienophile are part of the same molecule, to control both stereochemistry and regiochemistry. mdpi.com

[2+2] Cycloadditions are used to form four-membered rings and are particularly effective in photochemical reactions between enones and alkenes. wikipedia.org This reaction proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org Intramolecular [2+2] cycloadditions have been utilized in the synthesis of natural products containing cyclobutane rings. nih.gov

While less common, [2+2+2] cycloadditions offer a route to six-membered rings by combining three two-pi-electron components, such as alkynes and alkenes. These reactions are often catalyzed by transition metals.

The application of these cycloaddition strategies provides access to a diverse range of cyclic scaffolds that can be further elaborated to yield complex aminoalcohols.

Advanced Derivatization and Functionalization Strategies

Chemical Transformations of the Benzeneethanol Core

The benzeneethanol core of this compound provides a versatile scaffold for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modification of its properties.

One of the primary transformations involves the hydroxyl group. The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid. For instance, benzeneethanol can be catalytically dehydrogenated to phenylacetaldehyde or oxidized to phenylacetic acid using reagents like chromic acid. atamanchemicals.com Furthermore, the hydroxyl group can undergo esterification or etherification reactions. Fatty acid esters and some alkyl ethers of benzeneethanol are noted for their use as fragrance and flavor substances. atamanchemicals.com

The aromatic ring is also amenable to a range of electrophilic substitution reactions. Depending on the reaction conditions and the directing effects of the substituents, functional groups such as nitro groups can be introduced onto the benzene (B151609) ring. For example, 3-nitro-benzeneethanol is a known derivative. Halogenation of the benzene ring is also a common transformation. Studies on the reaction of benzyl alcohol with atomic chlorine have shown the formation of chlorinated derivatives such as 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol. nih.govnih.gov

The amino group in this compound can also be a site for derivatization. For example, it can be acylated to form amides or alkylated to produce tertiary amines. These transformations can significantly alter the chemical and biological properties of the parent molecule.

Regioselective and Stereoselective Derivatization

Achieving regioselectivity and stereoselectivity in the derivatization of aminoalcohols is crucial for the synthesis of specific isomers with desired biological activities.

Regioselectivity refers to the preferential reaction at one of several possible positions. In the context of this compound, this could involve selective functionalization of the aromatic ring, the hydroxyl group, or the amino group. For instance, in electrophilic aromatic substitution, the position of the incoming substituent is directed by the existing groups on the ring. The development of catalytic systems that can control the regioselectivity of C-H amination is an active area of research. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis of vicinal aminoalcohols, where the amino and hydroxyl groups are on adjacent carbons, often requires stereoselective methods to control the relative and absolute configuration of the two stereocenters. Several strategies have been developed to achieve this:

Sharpless Asymmetric Aminohydroxylation : This method allows for the direct conversion of alkenes to enantiomerically enriched β-amino alcohols. diva-portal.org

Diastereoselective Aza-Wacker Cyclization : This approach utilizes a detachable tethered nitrogen nucleophile to generate 1,2-aminoalcohol derivatives from allylic alcohols with high diastereoselectivity. nih.gov

Enantioselective Radical C-H Amination : This strategy enables the direct synthesis of chiral β-amino alcohols by controlling the stereochemistry of a radical C-H amination reaction. nih.gov

Mannich-type Reactions : Nucleophilic additions of enolates to imines can produce amino alcohols with high diastereo- and enantioselectivity. diva-portal.org

These methods highlight the importance of catalyst and substrate control in achieving the desired stereochemical outcome in the synthesis of complex aminoalcohols.

Formation of Complex Heterocyclic Systems Incorporating Aminoalcohol Moieties

Aminoalcohols are valuable precursors for the synthesis of a wide variety of complex heterocyclic systems. The presence of both a nucleophilic amino group and a hydroxyl group allows for cyclization reactions with various electrophiles to form rings of different sizes.

Aminoalcohols readily react with aldehydes and ketones to form oxazolidines . researchgate.net The reaction of aminoalcohols with dialdehydes can lead to the formation of bicyclic oxazolidines or other polycyclic structures, depending on the reaction conditions and the structure of the dicarbonyl compound. researchgate.net Chiral oxazolidines, synthesized from natural amino acids, can be used as ligands in enantioselective synthesis. researchgate.net

The cyclization of aminoalcohols can also lead to the formation of lactams (cyclic amides) and cyclic amines . rsc.orgresearchgate.net The selective cyclization to either the amide or the amine can be controlled by the reaction conditions. For example, the addition of a hydrogen acceptor favors the formation of the lactam, while the addition of water can promote the formation of the cyclic amine. rsc.orgresearchgate.net

Furthermore, aminoalcohols can be incorporated into more complex heterocyclic frameworks. For instance, the condensation of aminoazoles with various electrophiles is a powerful strategy for the diversity-oriented synthesis of nitrogen-containing heterocycles. frontiersin.org The presence of multiple reaction centers in aminoazoles allows for controlled, multidirectional interactions to produce a diverse range of final products. frontiersin.org

The synthesis of heterocyclic amines can also be achieved through model systems involving the reaction of amino acids with other precursors at elevated temperatures. nih.gov These reactions, often involving Maillard reaction pathways, can lead to the formation of various heterocyclic structures, including quinolines and quinoxalines. nih.gov

The versatility of aminoalcohols as building blocks for heterocyclic synthesis underscores their importance in medicinal chemistry and drug discovery, where heterocyclic scaffolds are prevalent.

Catalysis and Catalytic Transformations Involving 2 Methylamino Benzeneethanol Derivatives

Investigation of 2-(Methylamino)benzeneethanol as a Catalyst Component or Ligand in Catalytic Systems

Derivatives of this compound serve as valuable N,O-bidentate ligands, where the nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center. This chelation effect often imparts significant stability and unique electronic properties to the resulting metal complex, influencing its catalytic activity and selectivity.

The bifunctional nature of amino alcohol ligands makes them particularly effective in transition metal catalysis. The combination of a hard oxygen donor and a softer nitrogen donor allows for effective coordination with a variety of transition metals, including ruthenium, iron, and cobalt, facilitating key catalytic processes such as hydrogenation, dehydrogenation, and C-N bond formation.

Ruthenium Systems: Ruthenium complexes featuring amino alcohol ligands are well-documented for their catalytic prowess, particularly in hydrogen transfer reactions. nih.govnih.gov These catalysts are highly active in the acceptorless dehydrogenation of alcohols, a process that generates carbonyl compounds and hydrogen gas. researchgate.netacs.org For instance, a Ru(II) complex with a pyridyl-based benzimidazole-phosphine NNP ligand has shown excellent activity in the acceptorless dehydrogenation of primary alcohols to esters. researchgate.net The amino alcohol ligand is crucial in these systems, often participating directly in the catalytic cycle through metal-ligand cooperation. nih.govrsc.org Air-stable, coordinatively unsaturated Ruthenium(II) complexes have demonstrated notable catalytic activity in the transfer hydrogenation of ketones, a process that relies on the transient binding of alcohol and ketone substrates. nih.gov

Iron Systems: Iron, being an earth-abundant and low-cost metal, is an attractive candidate for developing sustainable catalytic processes. Homogeneous iron complexes have been successfully employed for the direct coupling of benzyl alcohols with amines via the "borrowing hydrogen" methodology to form a variety of benzylamines. researchgate.net In these systems, ligands are essential for creating well-defined, active catalytic species. Iron-catalyzed oxidative cyclization of alcohols with 2-amino styrenes to produce polysubstituted quinolines has also been reported, where the alcohol is first oxidized to an aldehyde intermediate. nih.gov The use of N,O-bidentate ligands like this compound can help stabilize the iron center and modulate its reactivity.

Cobalt Systems: Cobalt complexes with N,O-bidentate ligands have been investigated for their catalytic activity in acceptorless dehydrogenative coupling reactions. researchgate.net For example, phosphine-free cobalt(II) complexes with ligands incorporating N-oxide units catalyze the coupling of benzylic alcohols and aryl amines to form imines. researchgate.net In situ generated cobalt catalysts have also been developed for the dehydrogenative coupling of various alcohols and amines. scispace.com Mechanistic studies suggest that these transformations can proceed through a metal-ligand bifunctional pathway, where the ligand actively participates in the hydrogen abstraction step. scispace.com

Table 1: Representative Transition Metal-Catalyzed Reactions with Amino Alcohol Ligand Systems
Metal CatalystLigand TypeReaction TypeSubstratesProductKey Feature
Ruthenium(II) ComplexPyridyl-based NNP LigandAcceptorless DehydrogenationPrimary AlcoholsEstersHigh efficiency and selectivity under mild conditions. researchgate.net
Iron ComplexWell-defined Homogeneous LigandBorrowing HydrogenBenzyl Alcohols, AminesBenzylaminesFirst iron-catalyzed system for this transformation with high atom economy. researchgate.net
Cobalt(II) ComplexN,O-Bidentate with N-OxideAcceptorless Dehydrogenative CouplingBenzylic Alcohols, Aryl AminesIminesUtilizes inexpensive, phosphine-free cobalt catalysts. researchgate.net

Beyond their role as ligands, amino alcohol derivatives can function as organocatalysts, leveraging the reactivity of the amine and alcohol groups to mediate reactions without a metal center. mdpi.com Chiral amino alcohols and related β-amino acids have proven effective in asymmetric catalysis, promoting reactions such as Michael additions. mdpi.com The catalytic cycle in these reactions often involves the formation of an enamine or iminium ion intermediate through the reaction of the substrate with the secondary amine functionality of the catalyst. This approach has been widely used to synthesize chiral succinimides, which are valuable pharmaceutical intermediates. mdpi.com The development of organocatalysts from readily available materials is a key area of sustainable chemistry. researchgate.net

In some catalytic systems, amino alcohols can work in concert with Lewis acids. wikipedia.org This cooperative catalysis can lead to unique reactivity and selectivity. For example, chiral amino alcohol ligands have been used in dual Lewis acid/amine catalysis for enantioselective Henry reactions. nih.gov In such a system, the Lewis acid can coordinate to and activate an aldehyde substrate, while the amine portion of the amino alcohol acts as a base to deprotonate the nitroalkane. This bifunctional activation brings the reactants into close proximity within a chiral environment, enabling high stereocontrol. The combination of Lewis acids with transition metal catalysts can also drive different reaction pathways in processes like the hydrogen autotransfer reaction between amides and alcohols. cjcatal.com

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. For reactions involving this compound derivatives, mechanistic studies often focus on the pathways of hydrogen movement and the redox processes centered at the metal.

Many of the catalytic reactions involving alcohols are initiated by a dehydrogenation step. In transition metal catalysis, this often occurs via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net

The general cycle for a borrowing hydrogen reaction catalyzed by a metal complex (M) with an amino alcohol ligand can be described as follows:

Dehydrogenation: The alcohol substrate coordinates to the metal center, which then facilitates the transfer of a hydride (H⁻) from the alcohol's α-carbon to the metal, forming a metal-hydride species (M-H). The corresponding aldehyde or ketone is released.

Intermediate Reaction: The aldehyde/ketone intermediate reacts with another nucleophile present in the system (e.g., an amine to form an imine).

Hydrogenation: The metal-hydride species then transfers the hydride back to the newly formed intermediate (e.g., the imine), reducing it to the final product (e.g., a more substituted amine) and regenerating the active catalyst.

This process is highly atom-economical as it avoids the need for external oxidants or reductants, producing only water as a byproduct. dtu.dk The ligand, such as a derivative of this compound, is critical for stabilizing the metal-hydride intermediate and facilitating the hydride transfer steps. diva-portal.org In some systems, the ligand itself can act as a hydrogen acceptor and donor in a process known as metal-ligand cooperation. nih.govrsc.org

Oxidative and reductive processes are fundamental to many catalytic transformations. In the context of amino alcohol chemistry, this includes the direct oxidation of alcohols and amines, as well as reductive coupling reactions.

Oxidative Catalysis: The aerobic oxidation of alcohols can be achieved using catalyst systems such as copper/nitroxyl radicals (e.g., TEMPO). nih.gov While the primary role of the metal is to facilitate the oxidation, the presence of amino groups on the substrate can influence catalyst durability. mdpi.com In some cases, the coordination of an amine to a metal center can facilitate its oxidation to an imine, a key step in synthesizing more complex nitrogen-containing molecules. mdpi.com Ruthenium complexes with amino alcohol ligands can also act as electrocatalysts for the oxidation of alcohols, mediated by surface-supported Ru-oxo species. nih.govstanford.edu

Cross-Coupling and C-H Activation Pathways

Derivatives of this compound are valuable as ligands in transition metal-catalyzed reactions, particularly those involving cross-coupling and carbon-hydrogen (C-H) bond activation. The amino alcohol structure is well-suited for forming stable chelate complexes with metals like palladium (Pd) and nickel (Ni), which are mainstays in this field of catalysis.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand's role is to stabilize the metal center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination yonedalabs.comwikipedia.org. Research has shown that amino alcohol-based ligands are particularly effective for nickel-catalyzed Suzuki reactions involving challenging substrates like unactivated alkyl halides. For instance, ligands such as trans-2-aminocyclohexanol and prolinol have enabled the coupling of both secondary and primary alkyl chlorides with arylboronic acids, a transformation for which previous catalysts were ineffective organic-chemistry.org. The N,O-ligation provided by the amino alcohol framework is critical for the efficiency of these catalysts, expanding the scope of Suzuki reactions to a wider array of starting materials organic-chemistry.org. While specific studies focusing solely on this compound are not prevalent, its structural similarity to these successful ligands underscores its potential in this domain.

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates dmaiti.comyoutube.com. The amine group within this compound derivatives can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring researchgate.net. This directed metallacycle formation enables regioselective functionalization. The process generally involves the coordination of the amine to the metal center, followed by the cleavage of a nearby C-H bond to form a stable metallacyclic intermediate. This intermediate can then react with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond youtube.comresearchgate.net.

Reaction TypeCatalyst SystemRole of Amino Alcohol LigandKey Research Finding
Suzuki-Miyaura CouplingNickel / Amino AlcoholStabilizes Ni center, facilitates coupling of unactivated alkyl halides.Enables the use of secondary alkyl chlorides as coupling partners with arylboronic acids organic-chemistry.org.
Mizoroki-Heck ReactionPalladium / Phosphine (B1218219) LigandWhile phosphines are common, N,O-ligands can influence catalyst stability and activity.Pd/BrettPhos catalyst system found to be effective for the alkenylation of nitroarenes chemrxiv.orgnih.govresearchgate.net.
C-H Activation/AnnulationPalladium(II)Amine group acts as a directing group to facilitate regioselective C-H bond cleavage.Primary amines can direct the formation of a palladacycle, enabling annulation with allenes researchgate.net.

Catalytic Applications in Chemical Synthesis

The utility of this compound derivatives extends to various synthetic applications, including the pressing challenge of carbon dioxide utilization and the precise art of selective functional group transformations.

Amino alcohols, including 2-(methylamino)ethanol, are recognized for their effectiveness in carbon dioxide (CO2) capture processes researchgate.net. The amine functionality reacts with CO2 to form carbamates, effectively scrubbing it from gas streams nih.govcnr.it. This capture process is the first step in many Carbon Capture and Utilization (CCU) strategies.

Beyond simple capture, these compounds can act as "relay molecules" in the catalytic conversion of CO2 into valuable chemicals. In one such system, an amino alcohol reacts with CO2 to form an oxazolidinone intermediate. This intermediate is then hydrogenated using a catalyst, such as ruthenium nanoparticles, to produce methane and regenerate the original amino alcohol, thus completing a catalytic cycle nih.gov. This approach provides a sustainable pathway for CO2 methanation under relatively mild conditions nih.gov. Similarly, CO2 captured by amino acid-based systems, which share the amino functional group, can be catalytically hydrogenated to produce formates with high efficiency researchgate.net. The ability of the amino alcohol to chemically bind CO2 facilitates its subsequent conversion, overcoming the thermodynamic stability of the CO2 molecule cnr.itresearchgate.net.

ProcessCatalyst/SystemFunction of Amino AlcoholProductReference Finding
CO2 CaptureAqueous Amino Alcohol SolutionChemical absorption via carbamate formation.Carbamate adductsSecondary alkanolamines show high CO2 absorption capacity researchgate.net.
Indirect CO2 MethanationRu Nanoparticles / MOFActs as a relay molecule, forming an oxazolidinone intermediate.Methane (CH4)The amino alcohol is regenerated and can be used in multiple cycles nih.gov.
CO2 HydrogenationRuthenium-based pincer complexesServes as the capture agent to form carbamates for direct conversion.FormatesCO2 captured from ambient air can be converted directly in one pot researchgate.net.
Cyclic Urethane SynthesisIonic Liquids / Alkali Metal PromotersReactant that incorporates CO2 into its structure.Cyclic UrethanesProvides an eco-friendly alternative to using harmful reagents like phosgene researchgate.net.

The inherent chirality of this compound derivatives (when synthesized from chiral precursors or resolved) makes them highly valuable ligands for asymmetric catalysis. In this context, the ligand transfers its stereochemical information to the catalytic reaction, enabling the selective formation of one enantiomer of a product over the other.

Chiral amino alcohol ligands are employed in a wide range of enantioselective transformations. For example, they are known to be effective in the asymmetric acylation of racemic secondary alcohols, a process known as kinetic resolution researchgate.net. In such reactions, a chiral catalyst, often derived from an N-heterocyclic carbene or a chiral amine, preferentially acylates one enantiomer of the alcohol, allowing for the separation of the two researchgate.netscispace.com.

Furthermore, the secondary amine motif present in these derivatives is a cornerstone of organocatalysis, where it can activate substrates through the formation of enamine or iminium ion intermediates nih.gov. A chiral amine catalyst can create a stereochemically defined environment around these intermediates, directing the approach of a reactant to one face, thereby inducing high enantioselectivity in reactions like Michael additions and α-aminations nih.gov. Although research may not always specify the 2-aryl substituted derivatives of aminoethanol, the principles established with other chiral secondary amines and amino alcohols are directly applicable, highlighting their potential for catalyzing a broad spectrum of selective functional group transformations scispace.commdpi.com.

Transformation TypeCatalysis ModeRole of Chiral Amine/Amino AlcoholPotential Application
Kinetic Resolution of AlcoholsAsymmetric Acyl TransferForms a chiral catalyst that selectively acylates one enantiomer of a racemic alcohol.Separation of enantiomers researchgate.netscispace.com.
Michael AdditionIminium Activation (Organocatalysis)Forms a chiral iminium ion with an α,β-unsaturated aldehyde, directing the nucleophilic attack.Enantioselective C-C bond formation nih.gov.
α-Amination of AldehydesEnamine Activation (Organocatalysis)Forms a chiral enamine intermediate, controlling the stereochemical outcome of the amination.Synthesis of chiral α-amino aldehydes nih.gov.
Friedel-Crafts AlkylationLewis Acid or OrganocatalysisA chiral ligand on a metal or a chiral phosphoric acid catalyst creates an asymmetric environment.Asymmetric arylation of imines or other electrophiles mdpi.com.

Coordination Chemistry and Ligand Design with 2 Methylamino Benzeneethanol Motifs

Design Principles for 2-(Methylamino)benzeneethanol-Based Ligands

The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry, focusing on the formation of stable and stereochemically defined metal complexes. As a bidentate, N,O-donor ligand, this compound is capable of forming a five-membered chelate ring upon coordination to a metal ion, a structural motif known for its high thermodynamic stability. biointerfaceresearch.comquora.com

The enhanced stability of complexes containing polydentate ligands like this compound is attributed to the chelate effect. libretexts.org This thermodynamic principle states that a multidentate ligand forms a more stable complex than an equivalent number of corresponding monodentate ligands. The formation of a five-membered ring by a 2-aminoethanol derivative is particularly favorable, minimizing ring strain. biointerfaceresearch.comlibretexts.org

The stability of the resulting metal chelate is influenced by several factors, as detailed in the table below. The properties of the metal ion, such as its size and charge, and the reaction conditions, like pH, play a crucial role. biointerfaceresearch.com For amino alcohol ligands, coordination is often facilitated by the deprotonation of the hydroxyl group, making the oxygen a more effective, anionic donor and typically leading to more stable complexes. st-andrews.ac.uknih.gov

Table 1: Factors Influencing the Stability of Metal Chelates

Factor Influence on Stability Rationale
Chelate Ring Size 5- and 6-membered rings are most stable. Minimizes angular strain compared to smaller or larger rings. quora.com
Number of Rings Increased number of chelate rings enhances stability. A greater positive entropy change upon formation. quora.com
Metal Ion Properties Higher charge and smaller ionic radius generally increase stability. Stronger electrostatic attraction between the metal and ligand donor atoms.
Ligand Basicity More basic donor atoms form more stable bonds with metal ions. Stronger Lewis acid-base interaction.
pH of Solution Affects protonation of ligand donor groups. Deprotonation of the alcohol group creates a stronger, anionic oxygen donor, increasing stability. naturalspublishing.com

The this compound molecule is inherently chiral, containing a stereocenter at the carbon atom bearing the hydroxyl group. The use of such chiral ligands is a cornerstone of asymmetric synthesis and catalysis, as the ligand's stereochemistry can dictate the three-dimensional arrangement of the resulting coordination complex. mdpi.comnih.gov

When a chiral ligand like this compound coordinates to a metal center, it can direct the formation of specific stereoisomers. For instance, in an octahedral complex, the chiral ligand can induce a preferred helical twist, leading to an excess of either the Δ (delta) or Λ (lambda) enantiomer. researchgate.net This control over the absolute stereochemistry of the complex is critical for applications such as enantioselective catalysis, where the chiral metal complex must selectively interact with one enantiomer of a substrate over the other. researchgate.netmit.edu The relative stereochemistry of multiple chiral centers within a ligand can also be crucial for defining the potency and selectivity of the resulting complex.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination compounds with amino alcohol ligands is typically straightforward. A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent such as ethanol (B145695) or methanol. alfa-chemistry.comyu.edu.jo The reaction may be performed at room temperature or require heating under reflux to facilitate complex formation. alfa-chemistry.com The resulting complexes can often be isolated as crystalline solids upon cooling or slow evaporation of the solvent.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the amino and alcohol groups to the metal center leads to characteristic shifts in the vibrational frequencies of N-H and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the structure of the ligand framework upon coordination, confirming the binding mode.

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry and composition of the synthesized complexes. nih.gov

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers, this technique helps to determine the number of unpaired electrons and provides insight into the electronic structure. researchgate.net

Table 2: Typical Spectroscopic Data for Amino Alcohol Complexes

Technique Observation Interpretation
FT-IR Shift in ν(O-H) and ν(N-H) stretching frequencies. Confirms coordination of the alcohol and amino groups to the metal center. nih.gov
UV-Vis Appearance of d-d transition bands. Provides information on the electronic structure and coordination geometry of the metal ion.
¹H NMR Chemical shift changes for protons near the donor atoms. Indicates the involvement of the amino and alcohol groups in metal binding. koreascience.kr

In complexes of this compound, the primary metal-ligand interactions involve the donation of a lone pair of electrons from the nitrogen atom to an empty orbital on the metal center, forming a coordinate covalent bond. The oxygen atom of the alcohol can coordinate as a neutral donor, but more commonly, it deprotonates to form a stronger, anionic alkoxide donor. nih.govresearchgate.net This results in the ligand acting as a monoanionic bidentate chelating agent.

The nature of the metal-ligand bonding dictates the electronic structure of the complex. According to ligand field theory, the interaction between the ligand's donor atoms and the metal's d-orbitals splits the d-orbitals into different energy levels. The magnitude of this splitting determines the electronic properties of the complex, such as its color, magnetic behavior (paramagnetic or diamagnetic), and reactivity. researchgate.netresearchgate.net

The formation of coordination complexes with multiple this compound ligands can lead to various geometric isomers. The specific isomers that can be formed depend on the coordination number and preferred geometry of the central metal ion. purdue.edulibretexts.org

For a six-coordinate octahedral metal center, several possibilities exist:

[M(N,O)₂X₂] type complexes: When two bidentate this compound (N,O) ligands and two monodentate ligands (X) are present, cis and trans isomers can be formed, depending on the relative positions of the X ligands. libretexts.orglibretexts.org

[M(N,O)₃] type complexes: With three bidentate ligands, facial (fac) and meridional (mer) isomers are possible. In the fac isomer, the three nitrogen (or oxygen) donor atoms occupy one face of the octahedron, while in the mer isomer, they occupy a plane that bisects the octahedron. libretexts.orgirb.hr

The preference for one isomer over another is influenced by factors such as steric hindrance from the ligand's substituents (the methyl and benzene (B151609) groups) and the potential for non-covalent interactions like hydrogen bonding. irb.hr This structural diversity is a key feature of coordination chemistry, as different isomers can exhibit distinct physical and chemical properties.

Table 3: Possible Geometric Isomers for Octahedral Complexes

Complex Stoichiometry Isomer Types Description
[M(N,O)₂X₂] cis, trans Based on the relative positions (90° or 180°) of the two monodentate 'X' ligands. libretexts.org
[M(N,O)₃] facial (fac), meridional (mer) Based on the arrangement of the three 'N' or three 'O' donor atoms on a face or meridian of the octahedron. irb.hr

Applications of Coordination Compounds

While specific applications for complexes of this compound are not documented, coordination compounds derived from analogous chiral amino alcohols have found utility in several important areas. The most prominent application is in the field of asymmetric catalysis, where the chiral environment provided by the ligand allows for the synthesis of enantiomerically enriched products. nih.govmdpi.com

Examples of such applications include:

Asymmetric Hydrogenation: Chiral metal complexes are used to catalyze the addition of hydrogen across a double bond, producing a chiral product with high enantioselectivity. mdpi.com

Asymmetric Nitroaldol (Henry) Reactions: Copper complexes of chiral amino alcohols have been shown to be effective catalysts for the reaction between aldehydes and nitroalkanes, a key C-C bond-forming reaction in organic synthesis. nih.gov

Biomedical Applications: Metal complexes of amino alcohols have been investigated for their anticancer activity, with some showing good efficacy and low toxicity. alfa-chemistry.com

Radiopharmaceuticals: Polydentate N,O-ligands have been used to synthesize technetium (⁹⁹Tc) complexes for potential use in medical imaging. nih.gov

The diverse reactivity and structural control offered by ligands like this compound make their corresponding metal complexes highly promising candidates for the development of new catalysts and functional materials.

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Advanced Spectroscopic and Analytical Characterization of 2 Methylamino Benzeneethanol Compounds

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of 2-(methylamino)-1-phenylethanol based on its specific molecular vibrations. nih.govmdpi.com These two methods are complementary, as they are governed by different selection rules; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures inelastically scattered light resulting from changes in polarizability. nih.govrsc.org

Infrared (IR) Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of 2-(methylamino)-1-phenylethanol displays a series of characteristic absorption bands corresponding to its key functional groups. smolecule.com A prominent broad band is typically observed in the 3550–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group; its broadness suggests the presence of intermolecular hydrogen bonding. smolecule.com The N-H stretching of the secondary amine is expected around 3300–3100 cm⁻¹. smolecule.com The aromatic ring gives rise to distinct C=C stretching vibrations around 1600 and 1500 cm⁻¹, while aromatic C-H bending modes are found between 900 and 650 cm⁻¹. smolecule.com Aliphatic C-H stretching from the methyl and ethylidene groups appears near 2950–2850 cm⁻¹, and C-N stretching modes are typically located in the 1250–1020 cm⁻¹ range. smolecule.com

Raman Spectroscopy: The Raman spectrum provides complementary data. It often shows intense bands for vibrations that are weak or absent in the IR spectrum. smolecule.com For 2-(methylamino)-1-phenylethanol, a strong band around 1000 cm⁻¹ corresponding to the aromatic ring breathing mode is expected. smolecule.com Symmetric C-C stretching vibrations of the phenyl ring also produce strong signals in the 1600–1200 cm⁻¹ region. smolecule.com The complementarity allows for a more complete vibrational assignment and confident identification of the compound. kurouskilab.com

Table 1: Characteristic Vibrational Frequencies for 2-(Methylamino)-1-phenylethanol. smolecule.com
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Primary Technique
O-H StretchHydroxyl (-OH)3550 - 3200 (broad)IR
N-H StretchSecondary Amine (-NH)3300 - 3100IR
C-H Stretch (Aliphatic)-CH₃, -CH₂-2950 - 2850IR, Raman
C=C Stretch (Aromatic)Phenyl Ring1600 & 1500IR, Raman
C-N StretchAmine1250 - 1020IR
Ring Breathing (Aromatic)Phenyl Ring~1000Raman (Strong)
C-H Bend (Aromatic)Phenyl Ring900 - 650IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules like 2-(methylamino)-1-phenylethanol in solution. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(methylamino)-1-phenylethanol, the aromatic protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region of 7.2–7.4 ppm. smolecule.com The single proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely resonate as a multiplet. The methylene protons adjacent to the nitrogen would also form a multiplet. The methyl group attached to the nitrogen is expected to be a singlet. The protons of the hydroxyl (-OH) and amine (-NH) groups are typically broad singlets and are exchangeable with deuterium, meaning their signals would disappear upon addition of D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The electronegative oxygen and nitrogen atoms cause the signals of adjacent carbons to shift downfield. libretexts.org For 2-(methylamino)-1-phenylethanol, distinct signals are expected for each carbon. The carbons of the phenyl ring would appear in the aromatic region (~120–145 ppm). The carbon atom bonded to the hydroxyl group is anticipated to resonate around 60-75 ppm, while the carbon adjacent to the amine group would appear in a similar region. The N-methyl carbon signal would be found further upfield.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY identifies proton-proton coupling networks, linking adjacent protons, while HSQC correlates directly bonded proton and carbon atoms, definitively assigning a proton's signal to its attached carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Methylamino)-1-phenylethanol.
AtomGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic ProtonsC₆H₅-7.2 - 7.4 (m)-
Aromatic CarbonsC₆H₅--120 - 145
Benzylic Proton-CH(OH)-~4.8 (m)-
Benzylic Carbon-CH(OH)--~70
Methylene Protons-CH₂-N-~2.8 (m)-
Methylene Carbon-CH₂-N--~60
Methyl Protons-N-CH₃~2.4 (s)-
Methyl Carbon-N-CH₃-~35
Note: s = singlet, m = multiplet. Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. smolecule.com The method of ionization significantly influences the resulting mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): With electron ionization (EI), the molecule is subjected to high energy, leading to extensive fragmentation. The molecular ion peak ([M]⁺) for 2-(methylamino)-1-phenylethanol is observed at a mass-to-charge ratio (m/z) of 151, corresponding to its molecular weight. smolecule.com Amine-related compounds are known to undergo characteristic cleavage at the Cα-Cβ bond. kyushu-u.ac.jp The primary fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the methylene carbon, resulting in a stable iminium ion [CH₂=NHCH₃]⁺ at m/z 58, which is often the base peak. Other significant fragments may include the benzylic fragment [C₆H₅CHOH]⁺ at m/z 107.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, at m/z 152. nih.govmdpi.com This ion can then be selected and fragmented in the mass spectrometer (MS/MS). Common fragmentation pathways for such protonated molecules include the neutral loss of water (H₂O) from the hydroxyl group, yielding a fragment at m/z 134, and the loss of formaldehyde (CH₂O). Subsequent fragmentation can provide further structural details.

Table 3: Expected Mass Spectrometry Fragments for 2-(Methylamino)-1-phenylethanol.
m/zIon/Fragment FormulaIonization MethodDescription
152[C₉H₁₃NO + H]⁺ESIProtonated Molecular Ion
151[C₉H₁₃NO]⁺EIMolecular Ion
134[C₉H₁₂N]⁺ESI-MS/MSLoss of H₂O from [M+H]⁺
107[C₇H₇O]⁺EIBenzylic fragment [C₆H₅CHOH]⁺
58[C₂H₆N]⁺EIIminium ion [CH₂=NHCH₃]⁺ (Base Peak)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. While a specific crystal structure for 2-(methylamino)-1-phenylethanol is not detailed in the provided search results, the application of this technique would yield invaluable structural data. eurjchem.commdpi.com

A successful single-crystal X-ray diffraction analysis would provide:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if a chiral sample is crystallized.

Crystal Packing: Information on how individual molecules are arranged in the unit cell.

Intermolecular Interactions: Detailed insight into non-covalent interactions, particularly the hydrogen-bonding network involving the hydroxyl (-OH) and secondary amine (-NH) groups, which are crucial in dictating the crystal's structure and physical properties. researchgate.net

The analysis would report the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (a, b, c, α, β, γ). eurjchem.commdpi.com

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Visible Spectroscopy)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For 2-(methylamino)-1-phenylethanol, the chromophore responsible for UV absorption is the substituted phenyl group. The spectrum is expected to exhibit absorptions characteristic of π → π* transitions within the aromatic ring.

The benzene (B151609) ring itself has a strong absorption (K-band) around 204 nm and a weaker, structured absorption (B-band) around 256 nm. The alkylamino-ethanol substituent on the benzene ring is expected to cause a slight bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The wavelength of maximum absorption (λmax) would likely be observed in the range of 255-270 nm, with a stronger absorption occurring at shorter wavelengths below 220 nm. mu-varna.bg

Table 4: Expected UV-Visible Absorption for 2-(Methylamino)-1-phenylethanol.
Approximate λₘₐₓ (nm)Electronic TransitionChromophore
~260π → π* (B-band)Substituted Phenyl Ring
<220π → π* (K-band)Substituted Phenyl Ring

Thermal Analysis for Phase Transitions and Decomposition Pathways (DSC, TGA/DTA)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. mt.comredalyc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 2-(methylamino)-1-phenylethanol, which is a solid at room temperature, DSC would show a sharp endothermic peak corresponding to its melting point. nih.gov The reported melting point for this compound is 74–76 °C. nih.gov The area under this peak can be used to calculate the enthalpy of fusion. Other thermal events like solid-solid phase transitions could also be detected if they occur.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. libretexts.org A TGA thermogram of 2-(methylamino)-1-phenylethanol would show its thermal stability and decomposition profile. It would likely be stable up to a certain temperature, after which a loss of mass would be recorded, indicating decomposition. The decomposition may occur in one or multiple steps, corresponding to the sequential loss of different parts of the molecule. This analysis provides information about the compound's thermal stability limits. researchgate.net Differential Thermal Analysis (DTA) provides similar information to DSC and can also be used to detect thermal events.

Table 5: Expected Thermal Analysis Events for 2-(Methylamino)-1-phenylethanol.
TechniqueTemperature Range (°C)Observed EventDescription
DSC/DTA74 - 76Endothermic PeakMelting nih.gov
TGA>150 (approx.)Mass LossThermal Decomposition

Other Specialized Analytical Techniques (e.g., EPR, Ultrasonic Spectroscopy for Molecular Interactions)

Beyond the core structural and thermal methods, other specialized techniques can provide deeper insights into the properties of 2-(methylamino)-1-phenylethanol.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, or Electron Spin Resonance (ESR), is a technique specific to species containing unpaired electrons, such as free radicals. 2-(methylamino)-1-phenylethanol in its ground state is EPR-silent as it does not have unpaired electrons. However, EPR could be employed to study radical species generated from the molecule, for instance, through chemical or electrochemical oxidation. This could allow for the characterization of nitrogen-centered or other radical intermediates in potential reaction mechanisms.

Ultrasonic Spectroscopy: This technique measures the velocity and attenuation of sound waves through a sample solution. These parameters are sensitive to the molecular organization and intermolecular forces within the solution. For 2-(methylamino)-1-phenylethanol dissolved in various solvents, ultrasonic spectroscopy could be used to investigate molecular interactions, such as solute-solvent hydrogen bonding and solute-solute self-association phenomena. This provides valuable thermodynamic and kinetic information about processes occurring in the solution phase.

Theoretical and Computational Investigations of 2 Methylamino Benzeneethanol Chemistry

Molecular Dynamics and Simulation

Solvent Effects on Reactivity and Structure

The chemical behavior of 2-(Methylamino)benzeneethanol is significantly influenced by its solvent environment. Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into how solvents modulate the reactivity and conformational landscape of this and structurally related amino alcohols. Solvents can alter reaction rates and product selectivity by stabilizing or destabilizing reactants, transition states, and products to varying degrees rsc.org.

The choice of solvent, whether protic or aprotic, polar or nonpolar, plays a crucial role. For instance, in reactions involving nucleophilic attack by the amino group or the hydroxyl group, polar protic solvents like ethanol (B145695) can form hydrogen bonds with the solute, thereby stabilizing charged intermediates and transition states. This can lead to a lowering of the activation energy barrier for certain reaction pathways nih.gov. Conversely, nonpolar solvents such as benzene (B151609) would offer less stabilization for polar transition states, potentially leading to slower reaction rates or favoring alternative mechanistic pathways nih.gov.

Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. For more detailed investigations, explicit solvent models, where individual solvent molecules are included in the calculation, are employed to understand specific solute-solvent interactions, such as hydrogen bonding nih.govrsc.org.

A computational study on the synthesis of aza-flavanone from aminochalcone highlighted the pronounced dependence of reaction yield on the solvent. The study revealed that in ethanol, a protic solvent, additional hydrogen bonding contributes to a lower activation barrier and better stabilization of the zwitterionic intermediate, leading to a significantly higher yield compared to reactions in DMSO (a polar aprotic solvent) or benzene (a nonpolar solvent) nih.gov. These findings underscore the importance of specific solvent interactions in directing the course of a reaction.

Table 1: Calculated Activation Energies for a Model Reaction in Different Solvents This table is illustrative and based on general principles of solvent effects on similar reactions.

SolventDielectric Constant (ε)Calculated Activation Energy (kJ/mol)Predicted Relative Reaction Rate
Benzene2.3120Low
DMSO47105Medium
Ethanol2595High

Intermolecular Interactions and Hydrogen Bonding Studies

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group in this compound makes it capable of participating in a variety of intermolecular interactions, with hydrogen bonding being the most significant. These interactions are fundamental to its physical properties, molecular recognition behavior, and role in larger molecular assemblies.

DFT calculations are a powerful tool for investigating the geometry and energetics of hydrogen bonds. These studies can predict bond lengths, bond angles, and interaction energies for dimers and larger clusters of molecules researchgate.netnih.gov. For this compound, several types of hydrogen bonds are possible:

O-H···N: The hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen atom of another.

N-H···O: The amino group of one molecule acting as a hydrogen bond donor to the oxygen atom of another.

O-H···O: The hydroxyl group of one molecule donating to the hydroxyl oxygen of another.

N-H···N: The amino group of one molecule donating to the amino nitrogen of another.

Theoretical studies on similar systems, such as aromatic sulfonamides, have shown that intramolecular hydrogen bonding can also play a crucial role in determining the conformation of the molecule mdpi.com. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen is conceivable, which would influence its three-dimensional structure.

Table 2: Calculated Interaction Energies for Different Dimer Configurations of a Model Amino Alcohol This table is illustrative and based on DFT calculations for similar molecules.

Dimer ConfigurationType of Primary InteractionCalculated Interaction Energy (kcal/mol)Calculated H-Bond Distance (Å)
Head-to-TailO-H···N-7.51.85
Head-to-HeadN-H···O-6.81.92
Stackedπ-π stacking-3.23.50

Computational Design and Virtual Screening

Ligand Design and Optimization via Computational Methods

The phenylethanolamine scaffold, of which this compound is a derivative, is a common motif in many biologically active molecules. Computational methods are extensively used to design and optimize ligands based on this scaffold for various biological targets. Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are the two primary in silico approaches nih.gov.

In LBDD, the known active ligands of a target are used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Virtual screening of large compound libraries against this pharmacophore can identify novel molecules with the potential to be active nih.govresearchgate.netnih.gov. For a molecule like this compound, the key pharmacophoric features would include the aromatic ring, the hydroxyl group (hydrogen bond donor/acceptor), and the amino group (hydrogen bond donor/acceptor and potential positive ionizable center).

SBDD, on the other hand, relies on the three-dimensional structure of the target protein. Molecular docking simulations are used to predict the binding mode and affinity of potential ligands within the protein's active site nih.gov. This approach allows for the rational design of modifications to the ligand to improve its interaction with the target. For instance, if the benzene ring of this compound fits into a hydrophobic pocket of the target, computational methods can be used to explore the effect of adding substituents to the ring to enhance these hydrophobic interactions.

Virtual screening has become a powerful tool in drug discovery, enabling the rapid and cost-effective screening of millions of compounds csmres.co.ukenamine.netoptibrium.comnih.gov. The process typically involves a series of computational filters, starting with simple property-based filters (e.g., Lipinski's rule of five) and progressing to more computationally intensive methods like pharmacophore screening and molecular docking nih.gov.

Table 3: Illustrative Virtual Screening Workflow for Ligand Discovery

StepMethodPurposeNumber of Compounds (Illustrative)
1Database PreparationCollection of compounds for screening1,000,000
2Property FilteringRemoval of non-drug-like molecules500,000
3Pharmacophore ScreeningSelection of molecules with correct 3D features50,000
4Molecular DockingRanking of compounds based on predicted binding affinity5,000
5Visual Inspection & SelectionFinal selection for experimental testing50

Catalyst Design and Performance Prediction

Amino alcohols are a versatile class of ligands used in asymmetric catalysis polyu.edu.hknih.govnih.govrsc.org. The chirality of these ligands can be transferred to the product of a chemical reaction, leading to the selective formation of one enantiomer over the other. Computational methods are increasingly being used to design new amino alcohol-based catalysts and to predict their performance mdpi.comrsc.org.

DFT calculations can be employed to model the structure of the catalyst-substrate complex and to elucidate the reaction mechanism. By calculating the energies of the transition states leading to the different enantiomers of the product, the enantioselectivity of the catalyst can be predicted. This allows for the in silico screening of a large number of potential catalyst structures, identifying the most promising candidates for experimental synthesis and testing rsc.org.

For a catalyst based on this compound, the nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral environment around it. The steric and electronic properties of the ligand can be fine-tuned by modifying its structure. For example, the effect of different substituents on the benzene ring or the nitrogen atom can be systematically investigated using computational methods to optimize the catalyst's activity and selectivity.

Computational catalyst design also involves the consideration of reaction conditions, such as the solvent and temperature. As discussed in section 6.3.1, the solvent can have a significant impact on the reaction. Computational models can help in selecting the optimal solvent to maximize the performance of the designed catalyst.

Table 4: Predicted Enantiomeric Excess for a Model Reaction with Different Computationally Designed Amino Alcohol Ligands This table is illustrative and based on DFT calculations for similar catalytic systems.

LigandModificationΔΔG‡ (kcal/mol)Predicted Enantiomeric Excess (%)
Ligand 1 (unmodified)-1.588
Ligand 2-CF3 on benzene ring2.196
Ligand 3-OCH3 on benzene ring1.278
Ligand 4N-ethyl instead of N-methyl1.893

Green Chemistry Principles and Sustainable Practices in the Synthesis and Application of 2 Methylamino Benzeneethanol

Adherence to the Twelve Principles of Green Chemistry

The synthesis of 2-(Methylamino)benzeneethanol can be reimagined through the lens of the Twelve Principles of Green Chemistry. This framework guides chemists in developing more sustainable processes by focusing on core concepts such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks. Integrating these principles into the manufacturing of active pharmaceutical ingredients (APIs) is a cornerstone of the modern, environmentally conscious pharmaceutical industry pharmafeatures.com.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product algoreducation.com. It is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants, expressed as a percentage algoreducation.com. A high atom economy signifies that a significant portion of the starting materials is incorporated into the final product, thereby minimizing waste algoreducation.com.

For the synthesis of this compound, a common route involves the ring-opening of an epoxide, such as styrene (B11656) oxide, with methylamine (B109427). This type of addition reaction is inherently more atom-economical compared to substitution or elimination reactions.

Hypothetical Atom Economy for the Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )StoichiometryTotal Mass ( g/mol )
Styrene OxideC8H8O120.151120.15
MethylamineCH5N31.06131.06
Total Reactants 151.21
Product
This compoundC10H15NO165.231165.23

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100

In this ideal scenario, the reaction would have an atom economy of over 100%, which is not possible. A more accurate representation considers the balanced chemical equation where all atoms are conserved. The reaction of styrene oxide with methylamine directly forms this compound, meaning all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This high atom economy is a key advantage of this synthetic route from a green chemistry perspective.

Preventing waste generation is a primary goal of green chemistry. In the synthesis of this compound, waste can arise from several sources, including unreacted starting materials, byproducts from side reactions, and the use of solvents and catalysts.

Strategies to minimize waste in this process include:

Catalysis: Employing highly selective catalysts can improve reaction yields and reduce the formation of unwanted byproducts. For instance, in the synthesis of related amino alcohols, various catalytic systems have been developed to enhance efficiency nih.govmdpi.com.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize the conversion of reactants to the desired product, thereby reducing the amount of unreacted starting materials that need to be separated and disposed of arborpharmchem.com.

Solvent Reduction and Recycling: Minimizing solvent usage or replacing hazardous solvents with greener alternatives can significantly reduce waste. Furthermore, implementing solvent recovery and recycling systems can decrease the environmental footprint of the process.

Selection and Optimization of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component in a reaction. Traditional organic solvents are frequently volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether nih.gov.

Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive medium for chemical reactions. The synthesis of 1,2-amino alcohols has been successfully demonstrated in water, driven by visible-light photoredox catalysis rsc.org. This approach offers a milder and more environmentally friendly alternative to traditional methods that often rely on volatile organic solvents.

Solvent-free synthesis represents an even greener approach. Mechanochemistry, which uses mechanical energy to drive reactions, has been employed for the N-methylation of secondary amines under solvent-free ball milling conditions researchgate.net. This technique can lead to higher efficiency and reduced waste compared to solvent-based methods.

Comparison of Reaction Media for Amino Alcohol Synthesis

Reaction MediumAdvantagesDisadvantages
Traditional Organic Solvents (e.g., Toluene, THF)Good solubility for many organic reactants.Often volatile, toxic, and flammable; can be difficult to recycle.
WaterNon-toxic, non-flammable, abundant, and inexpensive.Poor solubility for some organic compounds; may require energy for product separation.
Solvent-Free (Mechanochemistry)Eliminates solvent waste; can lead to faster reactions and higher yields.Not suitable for all reaction types; scalability can be a challenge.

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties gneechem.com. In pharmaceutical synthesis, ILs can serve as both solvents and catalysts, potentially increasing reaction rates and simplifying product purification mdpi.comumk.plnih.gov. Their use can reduce or eliminate the need for volatile organic compounds, thereby minimizing air pollution and solvent waste mdpi.comumk.pl.

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), are substances at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. scCO₂ is a particularly attractive green solvent because it is non-toxic, non-flammable, and readily available. The solvent properties of SCFs can be tuned by adjusting temperature and pressure, allowing for selective extractions and reactions youtube.comyoutube.com. In the context of synthesizing compounds like this compound, SCFs can be used as a reaction medium or for purification, offering a recyclable and environmentally benign alternative to traditional organic solvents mdpi.comnih.gov.

Energy Efficiency in Chemical Processes

Energy consumption is a significant factor in the environmental and economic sustainability of chemical manufacturing. The principles of green chemistry advocate for designing processes that are energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by using catalysts to lower the activation energy of reactions chemicalsknowledgehub.com.

In the synthesis of this compound, energy efficiency can be improved through several strategies:

Catalysis: The use of highly active catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy input.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing can offer better heat and mass transfer, leading to more consistent product quality and reduced energy consumption. Continuous processes are also often safer as they involve smaller volumes of reactants at any given time pharmafeatures.com.

By systematically applying these green chemistry principles, the synthesis and application of this compound can be made more sustainable, reducing its environmental impact while potentially improving economic viability.

Microwave and Ultrasound Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis, offering significant advantages over conventional heating methods. These techniques promote reactions through unique mechanisms of energy transfer, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and uniform heating of the reaction mixture avoids the slow and inefficient process of conventional thermal conduction, often resulting in "superheating" effects that accelerate reaction rates. nih.gov For the synthesis of molecules structurally similar to this compound, such as β-amino alcohols and their N-methylated derivatives, microwave assistance has proven highly effective.

One relevant approach is the aminolysis of epoxides, a key step in forming the amino alcohol backbone. Microwave irradiation can significantly shorten the reaction time for the ring-opening of epoxides with amines. emich.edu Furthermore, a one-pot, one-step cyclization-methylation of amino alcohols has been developed using dimethyl carbonate (DMC) as a green carbonylating and methylating agent under microwave irradiation. nih.govsemanticscholar.orgresearchgate.net This method is particularly notable as it combines multiple transformations into a single, rapid operation, a core principle of green chemistry.

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis for N-Alkylation/Methylation of Amino Alcohols (Analogous Systems)

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, derives its effects from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. researchgate.net These conditions can accelerate reactions, particularly in heterogeneous systems.

Ultrasound has been shown to facilitate N-alkylation reactions, often under solvent-free or phase-transfer catalysis (PTC) conditions, which are inherently greener approaches. researchgate.net For instance, the ultrasound-assisted Strecker synthesis, which produces α-aminonitriles, shows improved reaction rates and yields compared to silent conditions. nih.gov While a specific protocol for this compound is not prominently featured in the literature, the principles have been successfully applied to the synthesis of related nitrogen-containing compounds like indolines and N-alkylated phthalimides, demonstrating the potential of this energy-efficient technique. researchgate.netnih.gov The main advantages include mild reaction conditions (often room temperature), short reaction times, and high yields. nih.gov

Room Temperature and Low-Energy Reaction Conditions

Moving away from energy-intensive heating, whether conventional or microwave-based, represents a significant advancement in sustainable synthesis. Developing reactions that proceed efficiently at ambient temperature minimizes the energy footprint of the chemical process. A prominent low-energy strategy is photocatalysis, which uses light to drive chemical transformations.

A notable example is the N-methylation of amines using methanol, a green and renewable C1 source, at room temperature. This transformation can be achieved using a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst under UV-vis light irradiation. nih.govorganic-chemistry.orgelsevierpure.com The reaction is highly selective and tolerates a wide array of sensitive functional groups. The only byproduct is water, making purification straightforward and minimizing waste. This method avoids the need for harsh reagents and high temperatures, aligning perfectly with the principles of green chemistry. While 2-aminobenzeneethanol is not a reported substrate in seminal studies, the broad applicability of the method to various primary and secondary amines suggests its potential for the synthesis of the target molecule. organic-chemistry.org

Interactive Data Table: Photocatalytic N-Methylation of Amines at Room Temperature (Analogous Systems)

Use of Renewable Feedstocks and Sustainable Catalysis

The long-term sustainability of chemical manufacturing depends on the transition from finite fossil fuel-based feedstocks to renewable resources and the replacement of precious metal catalysts with those based on earth-abundant elements.

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. This approach can be integrated into synthetic pathways that begin with renewable feedstocks.

The synthesis of the N-methylated amino alcohol structure of this compound can be envisioned through a chemoenzymatic route. The final and most crucial step, the selective N-methylation of the primary amine, is naturally catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT). wikipedia.org PNMT facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the nitrogen atom of phenylethanolamine, a close structural analog of 2-aminobenzeneethanol. wikipedia.org Studies have confirmed that phenylethanolamine is an excellent substrate for PNMT, which converts it to N-methylphenylethanolamine. wikipedia.orgnih.gov This enzymatic step is highly specific and occurs under physiological conditions, representing an ideal green transformation.

While the direct precursor, 2-aminobenzeneethanol, can be sourced conventionally, a fully renewable route would involve its biocatalytic production. The core phenyl-ethyl skeleton is accessible from renewable resources. For example, 2-phenylethanol is produced biotechnologically from the renewable amino acid L-phenylalanine via the Ehrlich pathway in various microorganisms. Integrating this with a biocatalytic amination step could provide a completely green pathway to the precursor, which could then be N-methylated by PNMT.

Use of Earth-Abundant Metal Catalysts

Many catalytic processes for fine chemical synthesis rely on precious metals like palladium, rhodium, and ruthenium. These metals are expensive, rare, and often toxic. A major goal of green chemistry is to replace them with catalysts based on earth-abundant, inexpensive, and low-toxicity metals such as iron, copper, and manganese. beilstein-journals.org

A highly atom-economical and sustainable method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, an alcohol is used as the alkylating agent. The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde or ketone, which then undergoes a condensation reaction with an amine to form an imine. The borrowed hydrogen is then returned by the catalyst to reduce the imine to the final alkylated amine, with water as the only byproduct. nih.govorganic-chemistry.org

This strategy has been successfully applied to the N-methylation of amines using methanol as the C1 source, catalyzed by complexes of iron, copper, and manganese. organic-chemistry.orgresearchgate.net These reactions provide a direct and clean route to N-methylated products. Research in this area has shown broad substrate scope, including the successful methylation of various amino alcohols. For instance, a manganese-pincer complex has been utilized for the methylation of 2-(methylamino)‐1‐phenylethan‐1‐ol, a compound structurally very similar to the target molecule, demonstrating the viability of this approach for this specific class of substrates. nih.govnih.govresearchgate.net

Interactive Data Table: Earth-Abundant Metal-Catalyzed N-Methylation of Amines with Methanol (Analogous Systems)

Future Research Directions and Emerging Paradigms in 2 Methylamino Benzeneethanol Chemistry

Development of Novel Synthetic Methodologies for Enantiopure 2-(Methylamino)benzeneethanol

The synthesis of single-enantiomer chiral molecules, such as the R- and S-forms of this compound, is a critical focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Traditional synthetic methods often yield a racemic mixture (an equal mix of both enantiomers), which necessitates challenging and costly resolution steps. Consequently, current research is heavily invested in developing novel de novo asymmetric approaches that directly produce the desired enantiomer in high purity. researchgate.net

Key strategies being explored include asymmetric hydrogenation, catalytic asymmetric ring-opening of epoxides, and organocatalyzed additions to imines. Asymmetric hydrogenation, for instance, has proven highly effective for producing chiral morpholines and other N-heterocycles with excellent enantioselectivity (up to 99% enantiomeric excess, ee). nih.gov This methodology could be adapted for the synthesis of enantiopure this compound by designing specific chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, that can stereoselectively reduce a suitable prochiral precursor ketone or imine.

Another promising avenue is the asymmetric ring-opening of epoxides with amines. organic-chemistry.org The use of chiral catalysts, including scandium triflates paired with chiral bipyridine ligands or chiral sulfinamide-based organocatalysts, can facilitate the highly regioselective and enantioselective addition of methylamine (B109427) to styrene (B11656) oxide. organic-chemistry.org This approach offers a direct route to the target molecule, often under mild conditions and potentially using environmentally benign solvents like water. organic-chemistry.org

Furthermore, the development of bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, presents a metal-free alternative for synthesizing chiral amino alcohols. mdpi.com These catalysts can activate both the nucleophile and the electrophile, enabling highly controlled asymmetric reactions. For example, an asymmetric Mannich-type reaction or an asymmetric alkynylation followed by reduction could be designed to construct the chiral center with high fidelity. researchgate.netuva.es

Recent advancements have also highlighted methodologies that proceed under solvent-free conditions, utilizing techniques like high-speed ball milling, which can enhance reaction efficiency and reduce environmental impact. mdpi.com The integration of enzymatic resolutions, for example using lipases like Candida antarctica lipase (B570770) B (CALB), into the synthetic workflow offers another powerful tool for accessing enantiopure amino alcohols. mdpi.com

The table below summarizes some emerging catalytic systems and their potential applicability to the synthesis of enantiopure this compound.

Catalytic SystemReaction TypePotential PrecursorsKey Advantages
Chiral Rhodium-Bisphosphine ComplexesAsymmetric Hydrogenationα-(Methylamino)acetophenoneHigh efficiency, excellent enantioselectivity (up to 99% ee) nih.gov
Sc(OTf)₃ with Chiral Bipyridine LigandsAsymmetric Epoxide Ring-OpeningStyrene Oxide, MethylamineCan be performed in water, high yields organic-chemistry.org
Chiral Sulfinamide OrganocatalystsAsymmetric Epoxide Ring-OpeningStyrene Oxide, MethylamineMetal-free, excellent enantioselectivity at room temperature organic-chemistry.org
Chiral Phosphoric AcidsAsymmetric Pictet-Spengler or related reactionsPhenylacetaldehyde derivativesMetal-free, high stereocontrol mdpi.com

These evolving methodologies underscore a shift towards more efficient, selective, and sustainable routes for producing enantiomerically pure this compound, paving the way for its broader application.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel, efficient synthetic pathways. beilstein-journals.orgmit.edu For a target molecule like this compound, these computational tools can significantly accelerate the discovery and optimization of its synthesis.

ML models, particularly deep neural networks, are being trained on vast reaction databases, such as Reaxys, which contain millions of documented chemical transformations. researchgate.net These models can predict not only the major product of a reaction but also a comprehensive set of reaction conditions, including the most suitable catalysts, solvents, reagents, and temperature. researchgate.net For the synthesis of this compound, an ML model could analyze various potential precursors and suggest optimal conditions to maximize yield and enantioselectivity, potentially identifying non-intuitive catalyst-solvent combinations that a human chemist might overlook. researchgate.net

One powerful approach combines traditional reaction templates with the pattern-recognition capabilities of neural networks. nih.govbohrium.com By applying generalized reaction rules to potential reactants, the system generates a list of plausible products. An ML model then ranks these candidates to predict the major product. nih.govbohrium.com This framework can be used to screen numerous potential synthetic routes to this compound, evaluating their feasibility before any experiments are conducted in the lab. For instance, in a 5-fold cross-validation study using 15,000 reactions from U.S. patents, a model of this type correctly identified the major product as its top-ranked choice in 71.8% of cases. mit.edu

Furthermore, AI is being developed to not only predict outcomes but also to design entire synthetic routes from commercially available starting materials. asiaresearchnews.com A novel machine learning algorithm utilizing Bayesian inference can simultaneously design a target molecule with desired properties and propose a viable synthetic pathway. asiaresearchnews.com This integrated approach could be tasked with designing the most cost-effective and efficient synthesis of enantiopure this compound, considering factors like the price of starting materials and the number of synthetic steps.

The predictive power of these models extends to reaction parameters that are crucial for success. For example, researchers have developed models that accurately predict reaction temperatures within ±20 °C in 60-70% of test cases. researchgate.net This capability is vital for ensuring reaction success and safety. The combination of predictive technology with established chemical knowledge allows for a more streamlined and efficient process for synthesizing complex molecules like this compound. eurekalert.org

AI/ML ApplicationFunctionRelevance to this compound Synthesis
Reaction Condition PredictionRecommends catalysts, solvents, reagents, and temperature. researchgate.netOptimizes the synthesis for high yield and enantioselectivity by suggesting the best conditions from millions of possibilities.
Reaction Outcome PredictionPredicts the major product from a given set of reactants. mit.eduValidates potential synthetic steps in silico, saving time and resources by avoiding failed experiments.
Retrosynthesis PlanningDesigns multi-step synthetic pathways from available starting materials. beilstein-journals.orgIdentifies the most efficient and economical routes to the target molecule.
Integrated Molecule & Pathway DesignSimultaneously designs a molecule and its synthetic route. asiaresearchnews.comCould be used to design novel analogs of this compound and the means to produce them.

The ongoing development of these "self-driving" chemistry labs, where AI algorithms design and robotic platforms execute experiments, promises to further accelerate the discovery of new synthetic methodologies for important chemical compounds. beilstein-journals.org

Exploration of this compound as a Scaffold for Advanced Materials

Amino alcohols are recognized as valuable platform chemicals for the creation of advanced materials, including polymers and pharmaceuticals, due to their dual amine and alcohol functionalities. rsc.orgmdpi.com The unique structure of this compound, which incorporates a chiral center, a secondary amine, a hydroxyl group, and an aromatic ring, makes it an especially promising scaffold for developing materials with specialized properties.

The presence of both a nucleophilic amine and a hydroxyl group allows this compound to act as a versatile monomer in polymerization reactions. It can participate in the formation of polyamides, polyesters, and polyurethanes. The hydroxyl group can be used for esterification reactions, while the amine group can form amide bonds, potentially allowing for crosslinking between polymer chains to alter functional properties. mdpi.com For example, a structurally related compound, 2-(dimethylamino)ethanol, is used in the quaternization step during the synthesis of certain polymers derived from divinylbenzene (B73037) and ethylbenzene. epa.gov Similarly, this compound could be incorporated into polymer backbones or used to functionalize existing polymers, imparting specific characteristics such as altered hydrophilicity, thermal stability, or adhesive properties.

The chiral nature of this compound is particularly significant. The use of enantiopure this compound as a building block can introduce chirality into the macromolecular structure of a material. This is highly desirable for applications such as chiral chromatography, where polymers are used as the stationary phase to separate enantiomers, or in the development of stereoselective catalysts.

Moreover, the benzene (B151609) ring provides a site for further functionalization through electrophilic aromatic substitution, allowing for the attachment of various functional groups to tailor the material's properties. The combination of the aromatic ring and the polar amine and alcohol groups suggests potential applications in areas such as organic electronics or as a component in biocompatible materials for tissue engineering. In tissue engineering, scaffolds are often designed to mimic the native tissue's mechanical and structural properties, and functionalized polymers are key to achieving this. nih.gov The ability to tune the properties of polymers derived from this compound makes it an attractive candidate for such advanced applications.

Structural FeaturePotential Function in MaterialsExample Application Area
Hydroxyl Group (-OH)Monomer for polyesters, polyethers; site for grafting/functionalizationBiodegradable polymers, coatings
Secondary Amine (-NHCH₃)Monomer for polyamides, polyurethanes; site for quaternizationIon-exchange resins, hydrogels
Chiral CenterInduces chirality in macromolecular structuresChiral stationary phases for chromatography, asymmetric catalysis
Benzene RingProvides rigidity and thermal stability; site for further functionalizationHigh-performance polymers, functional materials

The exploration of this compound as a scaffold is an emerging area that leverages its unique combination of functional groups to create a new generation of advanced materials with precisely controlled architectures and properties.

Advanced Mechanistic Insights through Operando Spectroscopy and Time-Resolved Techniques

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing its conditions, improving its efficiency, and designing better catalysts. Operando spectroscopy is a powerful methodology that allows for the real-time spectroscopic characterization of a catalytic process as it is happening, under true working conditions. wikipedia.org This technique couples spectroscopic measurements (such as UV-vis, Raman, IR, or X-ray absorption) with simultaneous measurement of catalytic activity and selectivity, providing a direct link between the structure of the catalyst or intermediates and their reactivity. wikipedia.org

For reactions involving the synthesis or transformation of this compound, operando techniques can provide unprecedented mechanistic insights. For instance, in a catalytic asymmetric hydrogenation to produce enantiopure this compound, operando IR or Raman spectroscopy could be used to monitor the coordination of the substrate to the metal center of the catalyst. This would allow researchers to observe the formation of key intermediates, identify the rate-limiting step, and understand how the chiral ligands steer the reaction towards one enantiomer over the other.

Operando UV-vis spectroscopy is particularly useful for studying reactions involving colored organometallic species, which are often used as catalysts. wikipedia.org Fiber-optic sensors can be placed directly into the reaction vessel to monitor the consumption of reactants and the formation of products in real-time. wikipedia.org

Time-resolved techniques, which measure spectroscopic data at extremely short timescales, can capture the dynamics of highly reactive, short-lived intermediates that are invisible to conventional spectroscopic methods. By applying a laser pulse to initiate a reaction and then probing the system with subsequent spectroscopic pulses, researchers can track the entire reaction pathway from reactants to products through various transition states.

In the context of this compound chemistry, these advanced methods could be applied to:

Identify Active Catalytic Species: Determine the true structure of the catalyst under reaction conditions, which may differ from its precursor form.

Observe Reaction Intermediates: Directly detect transient species, providing direct evidence for a proposed reaction mechanism.

Study Catalyst Deactivation: Monitor changes in the catalyst structure over time to understand why it loses activity, which is crucial for developing more robust and long-lasting catalytic systems. wikipedia.org

Elucidate Stereoselectivity: By studying the interaction between the substrate and the chiral catalyst, these techniques can reveal the structural origins of enantioselectivity.

For example, in a study of heme-proteins, operando circular dichroism was used to observe changes in the protein's helical structure during a redox reaction, providing dynamic information about structural transformations. rsc.org A similar approach could be used to study enzymatic reactions involving this compound, revealing how the enzyme's structure changes as it binds the substrate and catalyzes the transformation. The application of these sophisticated analytical techniques promises to unearth the complex dynamics of reactions involving this compound, paving the way for more rational catalyst design and process optimization.

Expanding the Scope of Sustainable Chemical Transformations Involving Aminoalcohols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. organic-synthesis.com For aminoalcohols like this compound, expanding the scope of sustainable transformations is a key research direction, focusing on improving the environmental footprint of their synthesis and subsequent use. mdpi.com

Another cornerstone of sustainable chemistry is the use of catalysts instead of stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. organic-synthesis.com The development of heterogeneous catalysts is particularly important, as they can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. jddhs.com For instance, gold nanoparticles supported on various metal oxides have been investigated for the selective oxidation of amino alcohols to valuable amino acids, using molecular oxygen as the ultimate green oxidant and water as the solvent. mdpi.com While the presence of the amino group can sometimes lead to catalyst deactivation, research is ongoing to develop more robust systems. mdpi.com

The concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also central. organic-synthesis.com Reactions like the borrowing hydrogen/hydrogen auto-transfer (BH/HA) process are highly atom-economical. researchgate.net In these reactions, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile (like an amine), and the intermediate is subsequently reduced by the hydrogen that was "borrowed" in the first step. This process, often catalyzed by base metals like manganese, generates only water as a byproduct and can be used to synthesize complex molecules like pyrroles from amino alcohols and other alcohols. researchgate.net

Furthermore, the use of renewable feedstocks is a key goal. organic-synthesis.com While this compound is typically derived from petroleum-based starting materials, future research will likely focus on pathways that begin with biomass. Engineered enzymatic cascades are being developed to convert biomass-derived diols into amino alcohols under mild, aqueous conditions, offering a green and sustainable alternative to traditional chemical methods. rsc.org

Green Chemistry PrincipleApplication in Aminoalcohol ChemistrySpecific Example
Use of Safer SolventsReplacing volatile organic compounds (VOCs) with water or bio-based solvents. mdpi.comAminolysis of epoxides in water to produce β-amino alcohols. organic-chemistry.org
CatalysisEmploying recyclable heterogeneous or biocatalysts to minimize waste. organic-synthesis.comGold nanoparticles for the aerobic oxidation of amino alcohols to amino acids. mdpi.com
High Atom EconomyDesigning reactions where most atoms from the reactants end up in the product.Manganese-catalyzed synthesis of pyrroles from amino alcohols and alcohols via borrowing hydrogen. researchgate.net
Renewable FeedstocksUsing starting materials derived from biomass instead of fossil fuels. organic-synthesis.comEngineered two-enzyme cascade to convert diols into amino alcohols. rsc.org
Energy EfficiencyRunning reactions at ambient temperature and pressure whenever possible. organic-synthesis.comPhotocatalytic reactions activated by visible light (e.g., LED). mdpi.com

By embracing these principles, the chemical community is working to develop new synthetic routes and transformations involving this compound that are not only efficient and selective but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)benzeneethanol, and what purity validation methods are critical for academic research?

  • Methodological Answer : Synthesis can involve reductive amination of 2-(nitro)benzeneethanol using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). Purity validation should combine NMR (¹H/¹³C) for structural confirmation, HPLC (≥95% purity), and mass spectrometry for molecular weight verification. Residual solvent analysis (e.g., GC-MS) is essential if ethanol or tetrahydrofuran is used . For intermediates like (2-nitrobenzeneethanol), ensure inert storage conditions (argon atmosphere, -20°C) to prevent degradation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to identify breakdown products (e.g., oxidation to nitro derivatives). Store bulk samples in amber vials under nitrogen at -20°C to minimize photolytic and oxidative decomposition .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?

  • Methodological Answer : Use ¹H NMR to identify the methylamino group (δ 2.3–2.5 ppm, singlet) and ethanol moiety (δ 3.6–3.8 ppm, multiplet). IR spectroscopy can confirm hydroxyl (O-H stretch ~3350 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) groups. Compare with analogs like 2-(dimethylamino)benzeneethanol ( ) or 4-methylphenyl derivatives () to resolve overlaps in spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methylamino group acts as a weak base, facilitating deprotonation of the ethanol moiety to form an oxyanion intermediate. This enhances nucleophilic attack at the β-carbon, as seen in SN2 reactions with alkyl halides. Computational studies (DFT) can model transition states, while kinetic isotope effects (KIE) using deuterated ethanol groups validate proposed mechanisms .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are optimal?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase (90:10 v/v). For preparative-scale separation, consider enzymatic resolution using lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. Confirm enantiopurity via polarimetry or circular dichroism (CD) .

Q. What structural modifications of this compound enhance its bioactivity in neurotransmitter-related studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at the para position) to increase hydrogen-bonding capacity with dopamine receptors. Compare binding affinities using radioligand assays (e.g., [³H]spiperone for D2 receptors). Derivatives like 2-(methylamino)-1-(4-nitrophenyl)ethanol () show improved blood-brain barrier penetration in murine models .

Q. How do conflicting solubility data for this compound in aqueous vs. organic solvents arise, and how should researchers address these discrepancies?

  • Methodological Answer : Discrepancies often stem from protonation states: the compound is water-soluble as a hydrochloride salt (pH <3) but lipid-soluble in free base form (pH >10). Use potentiometric titration to determine pKa (~9.1 for the amino group) and validate solubility via shake-flask experiments with octanol/water partitioning .

Q. What computational tools are recommended for predicting the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Employ in silico platforms like ADMET Predictor™ or SwissADME to model phase I (oxidation via CYP450 enzymes) and phase II (glucuronidation) metabolism. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

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